molecular formula C12H22O2 B8569350 methyl (r)-2-allyloctanoate

methyl (r)-2-allyloctanoate

Cat. No. B8569350
M. Wt: 198.30 g/mol
InChI Key: BUYYMEZGQXKJDS-UHFFFAOYSA-N
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Patent
US07282605B2

Procedure details

A solution of 0.345 g (1.0 mmol) of N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 5 ml of methanol was cooled to 0° C., 0.386 g (2.0 mmol) of NaOMe (28% solution in methanol) was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was isolated/purified on a silica gel column to give 0.10 g (51%) of the title compound. N-(2-Allyloctanoyl)-(R)-1-phenylethylamine was formed as a byproduct in 45% yield.
Name
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.386 g
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
COC(N([C@@H](C1C=CC=CC=1)C)C(=O)[CH:7]([CH2:14][CH:15]=[CH2:16])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=O.[CH3:26][O-:27].[Na+].[CH3:29][OH:30]>>[CH2:11]([CH:10]([CH2:9][CH2:8][CH2:7][CH2:14][CH2:15][CH3:16])[C:26]([O:30][CH3:29])=[O:27])[CH:12]=[CH2:13] |f:1.2|

Inputs

Step One
Name
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.345 g
Type
reactant
Smiles
COC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
NaOMe
Quantity
0.386 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was isolated/purified on a silica gel column

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C=C)C(C(=O)OC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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